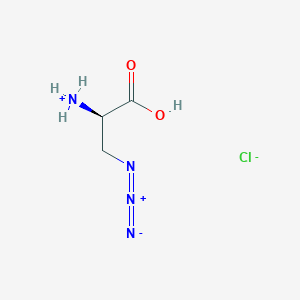

![molecular formula C20H14N4O2S B2722460 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione CAS No. 1448067-25-1](/img/structure/B2722460.png)

2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione” is a type of triazole derivative . Triazole derivatives are known for their significant biological and pharmacological properties . They are one of the most important heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by the presence of three nitrogen atoms and two carbon atoms . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole compounds are complex and involve multiple stages . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For similar compounds, the IR absorption spectra were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

Research on compounds similar to 2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione demonstrates their utility in organic synthesis. For example, the study of reactions involving 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with various substrates reveals these compounds' high reactivity and potential for creating complex molecular structures through addition reactions (Smonou, Orfanopoulos, & Foote, 1988). Such findings underscore the significance of these molecules in synthesizing new chemical entities and understanding reaction mechanisms.

Polymer Chemistry

The utility of similar triazolinediones in polymer chemistry is notable, with studies detailing their role in creating alternating copolymers through Diels-Alder and ene reactions (Mallakpour & Butler, 1985). These reactions underline the compounds' versatility as building blocks for novel polymer materials with potential applications in various industrial sectors.

Antioxidant and Anticancer Activity

Derivatives of isoindoline-1,3-dione, closely related to the chemical structure , have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid, and demonstrated cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020). These results highlight the therapeutic potential of such compounds in developing new anticancer and antioxidant treatments.

Antimicrobial, Anti-Oxidant, and Anti-Inflammatory Agents

Research on phthalimide derivatives, similar in functionality to the compound of interest, has shown that these molecules possess antimicrobial, anti-oxidant, and anti-inflammatory properties. A study demonstrated that specific phthalimide derivatives exhibited remarkable antimicrobial activity and potent anti-inflammatory effects without cytotoxic activity in cancer cell lines and normal human cells (Lamie, Phillopes, El-Gendy, Rárová, & Grúz, 2015). This suggests potential applications in developing new therapeutics for infections, oxidative stress, and inflammation.

Safety and Hazards

Zukünftige Richtungen

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future direction could be the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,2-b][1,2,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Wirkmechanismus

Target of Action

Compounds containing isoindoline-1,3-dione and 1,2,4-triazole moieties have been found to interact with multiple receptors .

Mode of Action

Isoindoline-1,3-dione and 1,2,4-triazole derivatives often interact with their targets via hydrogen bonding and dipole interactions .

Biochemical Pathways

Isoindoline-1,3-dione and 1,2,4-triazole derivatives have been associated with a wide range of biological activities .

Pharmacokinetics

Compounds with similar structures often have good bioavailability due to their ability to form hydrogen bonds .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

2-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2S/c25-18-15-8-4-5-9-16(15)19(26)23(18)11-10-14-12-27-20-21-17(22-24(14)20)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOLMBKRPBJCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/no-structure.png)

![5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2722382.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)

![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2722389.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2722392.png)

![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)

![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)

![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)